molecular formula C22H26O10 B190623 1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one CAS No. 11075-15-3

1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one

Cat. No.: B190623
CAS No.: 11075-15-3
M. Wt: 450.4 g/mol
InChI Key: PQCIBORQLVRFMR-OCVXTVMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one is a natural compound belonging to the class of terpenoids. It is primarily found in the genus Aconitum and exhibits a variety of medicinal properties. This compound is known for its pharmacological activities, including local anesthesia, anti-pain, anti-inflammatory, analgesic, and anti-arrhythmia effects .

Biochemical Analysis

Biochemical Properties

Asebotin plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Asebotin has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions help modulate the levels of reactive oxygen species within cells, thereby protecting them from oxidative damage.

Cellular Effects

Asebotin exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Asebotin has been observed to affect the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Additionally, Asebotin impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of Asebotin involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Asebotin binds to the active sites of enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species . Furthermore, Asebotin has been shown to influence the transcription of genes involved in oxidative stress response, thereby modulating the cellular antioxidant capacity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Asebotin have been observed to change over time. Asebotin exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to Asebotin can lead to sustained activation of antioxidant pathways, providing long-term protection against oxidative stress . The stability and degradation of Asebotin need to be carefully monitored to ensure its efficacy in experimental settings.

Dosage Effects in Animal Models

The effects of Asebotin vary with different dosages in animal models. At low doses, Asebotin has been found to enhance antioxidant defense mechanisms without causing any adverse effects. At high doses, Asebotin can exhibit toxic effects, leading to cellular damage and impaired function . It is crucial to determine the optimal dosage of Asebotin to maximize its beneficial effects while minimizing potential toxicity.

Metabolic Pathways

Asebotin is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. It interacts with enzymes such as superoxide dismutase and catalase, influencing their activity and modulating the levels of reactive oxygen species . Additionally, Asebotin affects metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the production and utilization of energy within cells.

Transport and Distribution

Asebotin is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it exerts its effects. For instance, Asebotin has been shown to accumulate in mitochondria, where it enhances the activity of antioxidant enzymes and protects against oxidative damage . The transport and distribution of Asebotin are crucial for its efficacy in modulating cellular function.

Subcellular Localization

The subcellular localization of Asebotin plays a significant role in its activity and function. Asebotin is primarily localized to mitochondria, where it interacts with key enzymes involved in oxidative stress pathways . This localization allows Asebotin to effectively modulate the levels of reactive oxygen species and protect cells from oxidative damage. Additionally, Asebotin may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function.

Preparation Methods

1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one is typically extracted from the horse drunkard plant. The extraction process involves solvent extraction, followed by purification methods. Industrial production methods for this compound include:

Chemical Reactions Analysis

1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one can be compared with other similar compounds, such as:

    Shikalkin: Another phenolic compound found in plants, known for its bioactive properties.

    Betalains: Natural dyes with important uses in food and pharmaceutical industries, extracted from plants like amaranth.

This compound is unique due to its specific pharmacological activities, including its antiviral and cytotoxic effects, which are not commonly found in similar compounds .

Properties

IUPAC Name

1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O10/c1-30-13-8-15(26)18(14(25)7-4-11-2-5-12(24)6-3-11)16(9-13)31-22-21(29)20(28)19(27)17(10-23)32-22/h2-3,5-6,8-9,17,19-24,26-29H,4,7,10H2,1H3/t17-,19-,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCIBORQLVRFMR-MIUGBVLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11075-15-3
Record name Asebotin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7RG6SKW9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one
Reactant of Route 3
Reactant of Route 3
1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one
Reactant of Route 4
Reactant of Route 4
1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one
Reactant of Route 5
1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one
Reactant of Route 6
1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one
Customer
Q & A

Q1: What is asebotin and where is it found?

A1: Asebotin is a naturally occurring dihydrochalcone diglycoside primarily found in plants like Pieris japonica [] and Thalassodendrin ciliatum []. It is structurally similar to phlorizin and belongs to the flavonoid family.

Q2: What are the known biological activities of asebotin?

A2: Asebotin has demonstrated several biological activities:

  • Anti-influenza A virus activity: Studies have shown that asebotin can inhibit the highly pathogenic avian influenza strain H5N1 [] with an IC50 of 2.00 μg/mL [].
  • Inhibition of murine B cell proliferation: Research suggests that asebotin can significantly inhibit the proliferation of murine B cells in vitro [].
  • Inhibition of Na+, K+-ATPase activity: Asebotin, like other chalcones and dihydrochalcones, displays inhibitory effects on Na+, K+-ATPase activity, which is influenced by the number and position of phenolic hydroxyl groups in its structure [].

Q3: How does the structure of asebotin contribute to its activity against the influenza A virus?

A3: While the exact mechanism of asebotin's anti-influenza A activity remains unclear, studies suggest that its dihydrochalcone structure plays a significant role. Further research is needed to elucidate the specific interactions between asebotin and viral targets.

Q4: What is the molecular formula and weight of asebotin?

A4: The molecular formula of asebotin is C22H26O11, and its molecular weight is 450.44 g/mol.

Q5: Are there any known methods for the chemical synthesis of asebotin?

A5: Yes, asebotin has been successfully synthesized chemically. While the details of specific synthetic routes are beyond the scope of this Q&A, interested readers can refer to the cited literature for further information [, ].

Q6: Has the relationship between asebotin structure and its biological activity been investigated?

A7: Yes, studies have explored the structure-activity relationship (SAR) of asebotin and related compounds, particularly their inhibitory effects on Na+, K+-ATPase. These studies highlight the importance of the free hydroxyl group at the 4' position of the dihydrochalcone structure for its inhibitory activity [].

Q7: Are there any analytical methods available to detect and quantify asebotin in plant materials?

A8: Yes, several analytical techniques are employed for the detection and quantification of asebotin in plant extracts. These include:* High-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) detection [].* Capillary electrophoresis (CE) [].

Q8: What is the ecological significance of asebotin?

A9: Asebotin, as a secondary metabolite in plants, may play a role in plant defense mechanisms. For instance, in Rhododendron periclymenoides, asebotin concentration was found to be positively correlated with herbivory by the leaf beetle Pyrrhalta rufosanguinea []. This suggests a potential role of asebotin in influencing plant-insect interactions.

Q9: Are there any known instances of asebotin inconsistency in plants?

A10: Yes, studies have reported variations in asebotin presence in certain plant species. For example, research on Pieris japonica revealed inconsistencies in the occurrence of asebotin [, ]. These variations could be attributed to factors like genetic variability, environmental conditions, or seasonal changes.

Q10: What are the potential applications of asebotin in drug discovery?

A10: Asebotin's diverse biological activities make it a promising candidate for further exploration in drug discovery, particularly for developing:

  • Antiviral agents: Its activity against influenza A virus warrants further investigation for developing novel antiviral therapies [, ].
  • Immunomodulatory drugs: Asebotin's ability to inhibit B cell proliferation could be leveraged for developing therapies for autoimmune diseases or other conditions involving B cell dysregulation [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.